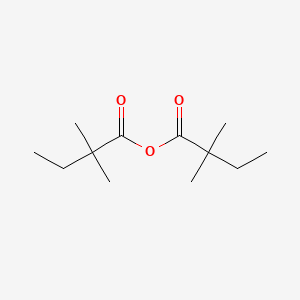

2,2-Dimethylbutanoic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylbutanoyl 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-7-11(3,4)9(13)15-10(14)12(5,6)8-2/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENNOUHEKVPMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC(=O)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541983 | |

| Record name | 2,2-Dimethylbutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29138-64-5 | |

| Record name | 2,2-Dimethylbutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethylbutanoic Anhydride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutanoic anhydride (CAS Number: 29138-64-5 ) is a branched-chain aliphatic anhydride that serves as a valuable reagent in organic synthesis, particularly within the pharmaceutical industry.[1] Its sterically hindered structure offers unique reactivity and selectivity in acylation reactions, making it a key building block for the synthesis of complex molecules with therapeutic potential. This guide provides a comprehensive overview of this compound, from its fundamental properties to its application in the development of novel drug candidates, with a focus on the synthesis of adamantylmethylamine derivatives as inhibitors of ATP-sensitive potassium channels.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 29138-64-5 | [1] |

| Molecular Formula | C₁₂H₂₂O₃ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| Density | 0.943 g/cm³ | [2] |

| Boiling Point | 253.2 °C at 760 mmHg | [2] |

| Flash Point | 95.7 °C | [2] |

| Refractive Index | 1.436 | [2] |

These properties indicate that this compound is a relatively high-boiling liquid with moderate flammability. Its density is slightly less than that of water.

Synthesis of this compound

The synthesis of symmetrical anhydrides like this compound is typically achieved through the dehydration of the corresponding carboxylic acid. A common and effective method involves the reaction of the carboxylic acid with a dehydrating agent, such as acetic anhydride or a carbodiimide, or by heating the carboxylic acid to high temperatures.[3] A well-established procedure for the synthesis of a mixed anhydride, acetic formic anhydride, involves the reaction of sodium formate with acetyl chloride, which can be adapted for the synthesis of symmetrical anhydrides.[4]

Experimental Protocol: Synthesis from 2,2-Dimethylbutanoic Acid

This protocol is based on the general principle of anhydride formation from a carboxylic acid using a dehydrating agent. The choice of acetic anhydride as the dehydrating agent is based on its ready availability and the fact that the byproduct, acetic acid, has a significantly lower boiling point than the desired product, facilitating purification by distillation.

Materials:

-

2,2-Dimethylbutanoic acid

-

Acetic anhydride

-

Anhydrous sodium acetate (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,2-Dimethylbutanoic acid and a slight excess (1.1 equivalents) of acetic anhydride.

-

Catalyst Addition: Add a catalytic amount of anhydrous sodium acetate to the mixture.

-

Reaction: Gently heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.

-

Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and the acetic acid byproduct are removed by distillation under reduced pressure. The remaining residue is then distilled under vacuum to yield pure this compound.

Causality of Experimental Choices:

-

Acetic Anhydride as Dehydrating Agent: Acetic anhydride is a cost-effective and efficient water scavenger. The reaction is driven forward by the formation of the more volatile acetic acid.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the anhydride product back to the carboxylic acid.

-

Catalyst: Sodium acetate acts as a basic catalyst to facilitate the nucleophilic attack of the carboxylate on the acetic anhydride.

-

Vacuum Distillation: Due to the relatively high boiling point of this compound, vacuum distillation is necessary to purify the product without decomposition.

Application in Drug Development: Synthesis of Adamantylmethylamine Derivatives as ATP-Sensitive Potassium Channel Inhibitors

A significant application of this compound lies in the synthesis of adamantylmethylamine derivatives, which have been investigated as inhibitors of ATP-sensitive potassium (K-ATP) channels. These channels play a crucial role in linking the metabolic state of a cell to its electrical excitability.[5][6][7]

The Role of ATP-Sensitive Potassium Channels

K-ATP channels are found in various tissues, including pancreatic beta-cells, cardiac and skeletal muscle, and neurons.[6] They are hetero-octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[6] The activity of these channels is regulated by intracellular concentrations of adenine nucleotides. High levels of ATP inhibit channel opening, while Mg-ADP promotes channel opening.[8]

In pancreatic beta-cells, the closure of K-ATP channels in response to increased glucose metabolism and subsequent ATP production leads to membrane depolarization, calcium influx, and ultimately, insulin secretion.[5][7] Dysregulation of K-ATP channel function is implicated in several diseases. For instance, loss-of-function mutations can lead to congenital hyperinsulinism, while gain-of-function mutations can cause neonatal diabetes.[5]

Synthesis of Adamantylmethylamine Derivatives

The synthesis of adamantylmethylamine-based K-ATP channel inhibitors utilizes this compound as an acylating agent to introduce the sterically hindered 2,2-dimethylbutanoyl group. This bulky moiety is often crucial for the pharmacological activity and selectivity of the final compound.

The general synthetic approach involves the acylation of an adamantylmethylamine precursor with this compound. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

This acylation step is a critical part of the synthesis of potent and selective K-ATP channel modulators. The choice of this compound is deliberate; the gem-dimethyl groups in the acyl chain provide steric bulk that can enhance the binding affinity and selectivity of the resulting inhibitor for the target channel.

Signaling Pathway of K-ATP Channel Modulation in Pancreatic Beta-Cells

The following diagram illustrates the central role of K-ATP channels in glucose-stimulated insulin secretion in pancreatic beta-cells and how inhibitors, synthesized using reagents like this compound, can modulate this pathway.

Handling and Safety

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with notable applications in the field of drug discovery. Its unique steric properties make it an ideal acylating agent for the synthesis of complex molecules with specific biological activities. The synthesis of adamantylmethylamine derivatives as inhibitors of ATP-sensitive potassium channels highlights the importance of this anhydride in developing potential therapeutics for metabolic disorders. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the pursuit of novel drug candidates.

References

- 1. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Anhydride synthesis [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ATP-sensitive potassium channels in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiological and pathophysiological roles of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.fsu.edu [bio.fsu.edu]

An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethylbutanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical properties of 2,2-Dimethylbutanoic Anhydride (CAS No. 29138-64-5). Designed for professionals in research and development, this document synthesizes key data with practical insights into its determination and relevance in laboratory and industrial applications.

Introduction: Understanding the Significance of this compound

This compound, also known as 2,2-dimethylbutyric anhydride, is a symmetric carboxylic anhydride. Its structure, featuring bulky tert-butyl groups adjacent to the carbonyl carbons, imparts unique steric and electronic properties that are of significant interest in organic synthesis. These characteristics influence its reactivity, making it a valuable reagent in specific acylation reactions where selectivity is paramount. A thorough understanding of its physical properties is fundamental for its effective use, from reaction setup and purification to storage and safety considerations. This guide delves into these properties, offering not just data, but the scientific context and experimental rationale necessary for informed application.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, reaction design, and purification. The following table summarizes its key physical properties, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₃ | [1][2][3] |

| Molecular Weight | 214.30 g/mol | [2][3] |

| CAS Number | 29138-64-5 | [1][2] |

| Appearance | Colorless liquid (predicted) | |

| Density | 0.943 g/cm³ | [1][4] |

| Boiling Point | 253.2 °C at 760 mmHg | [1][4] |

| Flash Point | 95.72 °C | [1][4] |

| Refractive Index | 1.436 | [1][4] |

| Vapor Pressure | 0.019 mmHg at 25°C | [1] |

| Solubility | Reacts with water; likely soluble in common organic solvents. |

Experimental Determination of Physical Properties: Methodologies and Insights

The accurate determination of physical properties is a cornerstone of chemical characterization. This section outlines the standard experimental protocols for measuring the key physical parameters of liquid anhydrides like this compound.

Workflow for Physical Property Determination

Caption: Workflow for the synthesis, purification, and physical property analysis of this compound.

Density Measurement

The density of a liquid anhydride is a critical parameter for volumetric calculations in reaction setups and for assessing purity.

-

Methodology: Pycnometry

-

Calibration: A pycnometer (a glass flask with a precise volume) is thoroughly cleaned, dried, and weighed (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer (V) is calculated.

-

Measurement: The pycnometer is emptied, dried, and filled with the sample of this compound at the same temperature. It is then weighed (m₃).

-

Calculation: The density (ρ) of the anhydride is calculated using the formula: ρ = (m₃ - m₁) / V.

-

-

Expert Insight: The temperature must be meticulously controlled during both calibration and measurement, as density is temperature-dependent. For a volatile compound, ensuring no air bubbles are trapped is crucial for accuracy.

Boiling Point Determination

The boiling point is an essential indicator of purity. For anhydrides, which can be sensitive to prolonged heating, a precise and efficient method is required.

-

Methodology: Ebulliometry or Simple Distillation

-

A small quantity of this compound is placed in a distillation flask with a boiling chip.

-

The flask is fitted with a condenser and a thermometer, with the bulb positioned just below the side arm of the condenser.

-

The liquid is heated gently. The temperature at which the liquid boils and the vapor temperature remains constant is recorded as the boiling point. The atmospheric pressure should also be recorded.

-

-

Expert Insight: The observed boiling point should be corrected to standard pressure (760 mmHg) if the measurement is performed at a different pressure. The sharpness of the boiling point range can be a good indicator of the sample's purity.

Synthesis and Purity Considerations

The physical properties of this compound are intrinsically linked to its purity. The presence of the starting carboxylic acid or residual reagents from synthesis can significantly alter these values.

Synthesis of this compound

A common method for preparing symmetric anhydrides is the dehydration of the corresponding carboxylic acid.

References

An In-Depth Technical Guide to 2,2-Dimethylbutanoic Anhydride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Sterically Hindered Anhydrides in Modern Synthesis

In the landscape of organic synthesis and medicinal chemistry, acid anhydrides serve as highly effective acylating agents. Among these, sterically hindered anhydrides such as 2,2-Dimethylbutanoic anhydride offer unique reactivity profiles that can be leveraged for selective transformations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a particular focus on its utility in the development of novel therapeutics. As a reactive yet tunable building block, understanding its characteristics is paramount for its effective incorporation into complex synthetic pathways.

Core Concepts: Unveiling the Chemical Identity of this compound

This compound, also known by its IUPAC name 2,2-dimethylbutanoyl 2,2-dimethylbutanoate, is a symmetrical carboxylic anhydride derived from 2,2-dimethylbutanoic acid.[1] Its structure is characterized by two 2,2-dimethylbutanoyl groups linked by an oxygen atom. The presence of quaternary carbon atoms adjacent to the carbonyl groups imparts significant steric hindrance, which modulates its reactivity and selectivity in acylation reactions.

Chemical Structure and Properties

The fundamental attributes of this compound are summarized below. These properties are crucial for designing reaction conditions and understanding its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₃ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| CAS Number | 29138-64-5 | [1] |

| Density | 0.943 g/cm³ | [2] |

| Boiling Point | 253.2 °C at 760 mmHg | [2] |

| Flash Point | 95.7 °C | [2] |

| Refractive Index | 1.436 | [2] |

Synthesis of this compound: A Practical Approach

The synthesis of symmetrical anhydrides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. While several methods exist, a common and effective approach involves the dehydration of the carboxylic acid or the reaction of an acyl halide with a carboxylate salt.

General Synthetic Pathways

Two primary strategies for the synthesis of this compound are outlined below. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Caption: General synthetic routes to this compound.

Experimental Protocol: Synthesis via Dehydration with Acetic Anhydride

This protocol describes a common laboratory-scale synthesis of a carboxylic anhydride from its corresponding acid using acetic anhydride as the dehydrating agent.

Materials:

-

2,2-Dimethylbutanoic acid

-

Acetic anhydride

-

Inert solvent (e.g., toluene, optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,2-Dimethylbutanoic acid with an excess of acetic anhydride (typically 2-3 equivalents). The use of an inert, high-boiling solvent is optional but can aid in temperature control.

-

Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the evolution of acetic acid, which has a lower boiling point than acetic anhydride.

-

Removal of Byproducts: Once the reaction is deemed complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation.

-

Purification: The resulting crude this compound can be further purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Excess Acetic Anhydride: Using an excess of acetic anhydride drives the equilibrium towards the formation of the desired product by Le Chatelier's principle.

-

Reflux Conditions: Heating to reflux provides the necessary activation energy for the dehydration reaction to proceed at a reasonable rate.

-

Distillation: The difference in boiling points between the product, starting materials, and byproducts allows for effective purification by distillation.

Reactivity and Applications in Drug Development

The primary utility of this compound in a research and drug development context is as a sterically hindered acylating agent. Its bulky nature can lead to selective reactions with less hindered nucleophiles.

General Reactivity

This compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and water, to yield amides, esters, and the parent carboxylic acid, respectively.

Caption: General reactivity of this compound with common nucleophiles.

Application in the Synthesis of ATP-Sensitive Potassium (KATP) Channel Inhibitors

A significant application of this compound is in the synthesis of adamantylmethylamine derivatives, which have been identified as inhibitors of ATP-sensitive potassium (KATP) channels.[3] These channels play a crucial role in various physiological processes, and their modulation is a target for the treatment of diseases such as type 2 diabetes and certain cardiovascular conditions.

The synthesis involves the acylation of an adamantylmethylamine with this compound to form the corresponding amide.

Experimental Protocol: Amide Formation

This protocol provides a general procedure for the amidation of an amine using this compound.

Materials:

-

This compound

-

Amine (e.g., adamantyl-1-methylamine)

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine, optional)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolution: Dissolve the amine in an appropriate aprotic solvent in a round-bottom flask.

-

Addition of Anhydride: To the stirred solution of the amine, add this compound (typically 1.0-1.2 equivalents) either neat or as a solution in the same solvent. The addition is often performed at room temperature, but cooling may be necessary for highly reactive amines.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove any unreacted amine and base, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to remove the 2,2-dimethylbutanoic acid byproduct. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude amide product can be purified by recrystallization or column chromatography.

Trustworthiness of the Protocol:

This is a standard and reliable method for amide bond formation. The work-up procedure is designed to effectively separate the desired amide product from the starting materials and byproducts, ensuring a high purity of the final compound. The use of chromatographic or recrystallization purification techniques further validates the identity and purity of the synthesized amide.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The spectrum would likely show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups, and a singlet for the two equivalent gem-dimethyl groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary carbon, the methylene carbon, and the two types of methyl carbons.

-

FTIR: The infrared spectrum is a key tool for identifying anhydrides. It will characteristically exhibit two distinct carbonyl (C=O) stretching bands in the region of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the anhydride functional group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the molecule (214.30 g/mol ). Fragmentation patterns would likely involve the cleavage of the acyl groups.

Handling and Safety

This compound should be handled with care in a well-ventilated fume hood. As with most anhydrides, it is corrosive and a lachrymator. It is also combustible. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable reagent for organic synthesis, particularly in the context of drug discovery and development. Its sterically hindered nature allows for controlled acylations, making it a useful tool in the synthesis of complex molecules such as inhibitors of ATP-sensitive potassium channels. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for researchers and scientists working to incorporate this versatile building block into their synthetic strategies.

References

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethylbutanoic Anhydride

Introduction

2,2-Dimethylbutanoic anhydride, a sterically hindered carboxylic anhydride, is a valuable reagent and intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its bulky 2,2-dimethylbutanoyl groups can introduce specific steric and electronic properties into target molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth technical details, mechanistic insights, and practical considerations for researchers and professionals in drug development. The methodologies discussed are selected for their reliability, efficiency, and scalability, with a focus on the causal relationships between reaction conditions and outcomes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target molecule is presented below.

| Property | Value | Source |

| CAS Number | 29138-64-5 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₂O₃ | [1][2][3] |

| Molecular Weight | 214.30 g/mol | [1][2][3] |

| Boiling Point | 253.2 °C at 760 mmHg | [1][4] |

| Density | 0.943 g/cm³ | [1][4] |

| Refractive Index | 1.436 | [1][4] |

Synthesis Route 1: From 2,2-Dimethylbutanoyl Chloride

This classical and highly reliable two-step approach is often the method of choice for laboratory-scale synthesis due to its versatility and the generally high yields achievable. The overall strategy involves the initial activation of the carboxylic acid to the more reactive acid chloride, followed by nucleophilic acyl substitution with a carboxylate salt or the parent carboxylic acid.

Step 1a: Synthesis of 2,2-Dimethylbutanoyl Chloride

The conversion of 2,2-dimethylbutanoic acid to its corresponding acid chloride is a critical first step. The steric hindrance around the carbonyl group necessitates the use of potent chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most effective reagents for this transformation.[5][6]

-

Using Thionyl Chloride (SOCl₂): This is a common and cost-effective method.[7][8] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite, which is an excellent leaving group.[8] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[6]

-

Using Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and even cleaner conversions, oxalyl chloride is highly effective, especially when used with a catalytic amount of N,N-dimethylformamide (DMF).[5][9] The byproducts, carbon dioxide (CO), carbon monoxide (CO), and HCl, are all gaseous.[9]

Experimental Protocol: Synthesis of 2,2-Dimethylbutanoyl Chloride with Thionyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂), add 2,2-dimethylbutanoic acid (1.0 eq).

-

Slowly add thionyl chloride (2.0 eq) to the flask at room temperature.[7]

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours.[7] The progress of the reaction can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.[7]

-

The crude 2,2-dimethylbutanoyl chloride can be purified by fractional distillation or used directly in the next step.

Step 1b: Conversion of 2,2-Dimethylbutanoyl Chloride to this compound

The newly formed acid chloride is then reacted with a nucleophilic source of the 2,2-dimethylbutanoate moiety.

Mechanism of Anhydride Formation from Acid Chloride and Carboxylate

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the anhydride.[10][11]

Caption: Mechanism of anhydride formation.

Experimental Protocol: Anhydride Synthesis from Acid Chloride and Carboxylic Acid

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 2,2-dimethylbutanoic acid (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,2-dimethylbutanoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a precipitate (triethylammonium chloride or pyridinium chloride) indicates the reaction is proceeding.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter off the salt precipitate.

-

Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude anhydride.

-

Purify by vacuum distillation.

Synthesis Route 2: Dehydration using Triphenylphosphine Oxide and Oxalyl Chloride

A more contemporary approach involves the in-situ activation of the carboxylic acid using a catalytic system of triphenylphosphine oxide (TPPO) and oxalyl chloride. This method is notable for its mild, neutral conditions and high efficiency.[12][13][14]

Mechanism of Anhydride Formation with TPPO/(COCl)₂

The reaction is believed to proceed through the formation of a highly reactive phosphonium salt intermediate from TPPO and oxalyl chloride.[12] This intermediate then activates the carboxylic acid, which is subsequently attacked by another molecule of the carboxylate to form the anhydride.

Caption: Proposed workflow for anhydride synthesis using TPPO/(COCl)₂.

Experimental Protocol: TPPO/(COCl)₂ Catalyzed Anhydride Synthesis

-

To a stirred solution of triphenylphosphine oxide (1.0 eq) in anhydrous acetonitrile at 0 °C, slowly add oxalyl chloride (1.3 eq).[12]

-

After stirring for 10-15 minutes, add 2,2-dimethylbutanoic acid (2.0 eq) to the mixture.

-

Add triethylamine (2.0 eq) to the reaction.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or vacuum distillation.

Synthesis Route 3: Trans-anhydridization with Acetic Anhydride via Reactive Distillation

For larger-scale industrial production, a trans-anhydridization reaction with acetic anhydride, coupled with reactive distillation, can be a highly efficient and economical route.[15][16] This method has been patented for the synthesis of the analogous pivalic anhydride.[15] The principle relies on reacting 2,2-dimethylbutanoic acid with acetic anhydride and continuously removing the more volatile acetic acid byproduct by distillation, thereby driving the equilibrium towards the formation of the desired anhydride.[17]

Reaction Equilibrium

2 RCOOH + (CH₃CO)₂O ⇌ (RCO)₂O + 2 CH₃COOH (where R = -C(CH₃)₂CH₂CH₃)

Experimental Setup and Procedure Outline

-

A reactive distillation column is charged with 2,2-dimethylbutanoic acid and acetic anhydride (typically in a molar ratio of approximately 2:1).

-

The mixture is heated, and as the reaction proceeds, the lower-boiling acetic acid is continuously removed from the top of the column.

-

The higher-boiling this compound accumulates in the reboiler at the bottom of the column.

-

The process can be run continuously or in batch mode.

-

The final product is purified by fractional distillation.

Comparative Analysis of Synthesis Routes

| Feature | Route 1: From Acid Chloride | Route 2: TPPO/(COCl)₂ | Route 3: Reactive Distillation |

| Typical Yield | 85-95% | 90-98% | >95% (on an industrial scale) |

| Reaction Conditions | Step 1: Reflux; Step 2: 0 °C to RT | 0 °C to Room Temperature | Elevated temperatures (distillation) |

| Reagents & Byproducts | SOCl₂ or (COCl)₂; Gaseous byproducts and salts | Catalytic TPPO, (COCl)₂; Gaseous byproducts | Acetic anhydride; Acetic acid byproduct |

| Scalability | Excellent for lab scale | Good for lab to pilot scale | Ideal for industrial scale |

| Advantages | Highly reliable, well-established | Mild conditions, high yields, neutral | Economical, continuous process |

| Disadvantages | Use of corrosive reagents | Cost of TPPO | Requires specialized equipment |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of an anhydride is characterized by two distinct carbonyl (C=O) stretching peaks due to symmetric and asymmetric stretching modes. For non-cyclic anhydrides, these typically appear in the ranges of 1850-1800 cm⁻¹ (asymmetric, stronger) and 1790-1740 cm⁻¹ (symmetric, weaker).[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be relatively simple, showing signals for the ethyl group (a triplet and a quartet) and the two geminal methyl groups (a singlet). Integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the quaternary carbon, and the carbons of the ethyl and methyl groups.

-

Conclusion

The synthesis of this compound can be effectively achieved through several distinct methodologies. The choice of the optimal route depends on factors such as the desired scale of production, available equipment, and cost considerations. The classic acid chloride route offers high reliability for laboratory synthesis, while the TPPO-catalyzed method provides a modern, mild, and highly efficient alternative. For large-scale industrial applications, reactive distillation with acetic anhydride presents the most economically viable option. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize this valuable sterically hindered anhydride.

References

- 1. echemi.com [echemi.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:29138-64-5 | Chemsrc [chemsrc.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 10. Video: Preparation of Acid Anhydrides [jove.com]

- 11. Khan Academy [khanacademy.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 14. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EP0004641A2 - Process for preparing carboxylic anhydrides - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. CN104072359A - Device and method for preparing propionic anhydride through reactive distillation of acetic anhydride and propionic acid - Google Patents [patents.google.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

2,2-Dimethylbutanoic anhydride molecular weight

An In-depth Technical Guide to 2,2-Dimethylbutanoic Anhydride: Synthesis, Characterization, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of this compound, a sterically hindered anhydride of increasing relevance in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, provide a detailed, field-tested protocol for its synthesis, and explore the mechanistic principles governing its reactivity. Furthermore, this guide outlines the expected spectroscopic signatures for robust characterization and discusses its strategic application in drug development, particularly as a specialized acylating agent and in the context of prodrug strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent.

Introduction: The Strategic Value of Steric Hindrance

In the landscape of organic synthesis, acid anhydrides are workhorse reagents for acylation reactions.[1][2] While simple anhydrides like acetic anhydride are ubiquitous, more complex structures offer unique reactivity and selectivity profiles. This compound, derived from 2,2-dimethylbutanoic acid, is distinguished by the quaternary 'neopentyl-like' carbon atom alpha to the carbonyl group. This significant steric bulk is not a liability but a strategic tool. It modulates the anhydride's reactivity, influences the stereochemical outcome of reactions, and imparts specific physicochemical properties to the resulting acylated products.

The parent carboxylic acid, 2,2-dimethylbutanoic acid (also known as HST5040), has been identified as a clinical candidate for treating metabolic disorders like propionic acidemia and methylmalonic acidemia.[3] This elevates the importance of its derivatives, including the anhydride, for creating prodrugs or specialized intermediates in pharmaceutical research. This guide provides the foundational knowledge required to synthesize, handle, and strategically deploy this compound in a research and development setting.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use. The key data for this compound are summarized below.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 214.30 g/mol | [4][5][6] |

| Molecular Formula | C₁₂H₂₂O₃ | [4][5][6] |

| CAS Number | 29138-64-5 | [5][7] |

| Density | 0.943 g/cm³ | [6] |

| Boiling Point | 253.2 °C at 760 mmHg | [6] |

| Flash Point | 95.7 °C | [6] |

| IUPAC Name | 2,2-dimethylbutanoyl 2,2-dimethylbutanoate | [5] |

Safety and Handling

This compound is a reactive chemical that requires careful handling in a controlled laboratory environment, preferably within a chemical fume hood.

-

Hazards: It is classified as a combustible liquid. Direct contact can cause severe skin burns and eye damage. It is harmful if swallowed.[8]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Synthesis and Mechanistic Insights

The most common laboratory-scale methods for synthesizing symmetrical anhydrides involve the dehydration of two equivalents of the corresponding carboxylic acid. While direct heating with a strong dehydrating agent like P₂O₅ is possible, a more controlled and widely adopted method involves using a coupling agent such as a carbodiimide.

Causality in Protocol Design

The following protocol utilizes dicyclohexylcarbodiimide (DCC). DCC is a powerful dehydrating agent that activates the carboxylic acid's carbonyl group, making it susceptible to nucleophilic attack by a second molecule of the carboxylate. The key advantage of this method is its mild reaction conditions, which preserve sensitive functional groups. The primary drawback is the formation of dicyclohexylurea (DCU) as a byproduct. However, DCU's insolubility in many organic solvents makes its removal by simple filtration straightforward, a feature we exploit in the purification step. The choice of an aprotic solvent like dichloromethane (DCM) is critical; it readily dissolves the reactants while ensuring the DCU byproduct precipitates effectively.

Experimental Protocol: Synthesis via DCC Coupling

Materials:

-

2,2-Dimethylbutanoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

4-(Dimethylamino)pyridine (DMAP), catalyst grade

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,2-dimethylbutanoic acid (2.0 equivalents) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMAP (0.05 equivalents). DMAP serves as an acylation catalyst, accelerating the reaction.

-

DCC Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve DCC (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the carboxylic acid solution over 15-20 minutes. A white precipitate (DCU) will begin to form.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

-

Workup and Purification:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Product: The resulting crude oil is this compound. For most applications, this level of purity is sufficient. For higher purity, vacuum distillation can be performed.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized anhydride is crucial. Below are the expected spectroscopic characteristics.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum of an anhydride is the presence of two distinct carbonyl (C=O) stretching peaks.[10] This arises from the symmetric and asymmetric stretching modes of the two coupled carbonyl groups.

-

Asymmetric C=O Stretch: Expected around 1820-1800 cm⁻¹ . This higher-wavenumber peak is typically the more intense of the two for non-cyclic anhydrides.[10]

-

Symmetric C=O Stretch: Expected around 1750-1740 cm⁻¹ .

-

C-O Stretch: A strong, broad stretch is also expected in the 1170-1050 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be relatively simple due to the molecule's symmetry. The chemical shifts are predicted based on the structure (CH₃-CH₂-C(CH₃)₂-CO)₂O:

-

Triplet (3H): Around δ 0.9 ppm , corresponding to the terminal methyl group of the ethyl chain.

-

Singlet (6H): Around δ 1.2 ppm , corresponding to the two equivalent gem-dimethyl groups.

-

Quartet (2H): Around δ 1.6 ppm , corresponding to the methylene group of the ethyl chain.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon environment:

-

Carbonyl Carbon (C=O): Expected around δ 170-175 ppm .

-

Quaternary Carbon: Expected around δ 45-50 ppm .

-

Other aliphatic carbons will appear in the δ 10-35 ppm range.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show fragmentation patterns characteristic of anhydrides. While the molecular ion peak (M⁺) at m/z = 214.30 may be observed, prominent peaks corresponding to the acylium ion [M-O-C(O)C(CH₃)₂(CH₂)CH₃]⁺ at m/z = 99 and other fragments are expected.

Applications in Medicinal Chemistry and Drug Development

The utility of this compound stems from the properties of the 2,2-dimethylbutanoyl group it installs.

Sterically Hindered Acylating Agent

The primary function of the anhydride is to act as an acylating agent, transferring the 2,2-dimethylbutanoyl group to nucleophiles like alcohols and amines.[2][11] The significant steric bulk around the carbonyl group makes it less reactive than smaller anhydrides like acetic anhydride. This attenuated reactivity can be advantageous, leading to higher selectivity when multiple nucleophilic sites are present in a substrate.

Directing Group in Stereoselective Synthesis

In complex molecule synthesis, such as in carbohydrate chemistry, bulky ester groups at key positions can direct the stereochemical outcome of subsequent reactions. The 2,2-dimethylbutanoyl group, similar to the well-known pivaloyl group, can be used to block one face of a molecule, forcing an incoming reagent to approach from the less hindered side. For example, a bulky ester at the C2 position of a glycosyl donor can promote the formation of β-glycosides by preventing α-face attack.[4]

Prodrug Development

Given that the parent acid is a drug candidate, the anhydride serves as a key reagent for creating prodrugs.[3] By acylating a hydroxyl or amine group on another molecule, a 2,2-dimethylbutanoate ester or amide is formed. This linkage can be designed to be stable in the gut but cleaved by esterase enzymes in the bloodstream, releasing the active parent acid. The bulky, lipophilic nature of the 2,2-dimethylbutanoyl group can significantly alter a drug's solubility, membrane permeability, and pharmacokinetic profile, offering a powerful tool for optimizing drug delivery.

Caption: General reactivity of this compound.

Conclusion

This compound is more than a simple acylating agent; it is a specialized tool for chemists facing challenges in selectivity, stereocontrol, and drug delivery. Its synthesis is straightforward, and its reactivity, governed by significant steric hindrance, provides a unique handle for fine-tuning chemical transformations. For researchers in drug development, its connection to a clinical-stage therapeutic agent makes it a reagent of considerable strategic importance for prodrug design and lead optimization. A firm grasp of its properties, synthesis, and reactivity, as outlined in this guide, will empower scientists to fully exploit its potential.

References

- 1. longdom.org [longdom.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Acetoxy-2,2-dimethylbutanoate: a useful carbohydrate protecting group for the selective formation of β-(1→3)-d-glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. guidechem.com [guidechem.com]

- 8. 2-Methylbutanoic anhydride [webbook.nist.gov]

- 9. 2,2-Dimethylpropanoic anhydride [webbook.nist.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to 2,2-Dimethylbutanoyl 2,2-dimethylbutanoate: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2,2-dimethylbutanoyl 2,2-dimethylbutanoate, the symmetric anhydride of 2,2-dimethylbutanoic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and its strategic application as a sterically hindered acylating agent in modern organic synthesis.

Introduction and Nomenclature

2,2-Dimethylbutanoic anhydride, systematically named 2,2-dimethylbutanoyl 2,2-dimethylbutanoate according to IUPAC nomenclature, is a carboxylic anhydride characterized by significant steric hindrance around the carbonyl centers.[1] This structural feature is paramount to its chemical reactivity and utility, particularly in selective acylation reactions where managing steric bulk is a key consideration. The molecule is formed from the dehydration of two equivalents of 2,2-dimethylbutanoic acid.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in a laboratory setting.

Physicochemical Properties

The properties of 2,2-dimethylbutanoyl 2,2-dimethylbutanoate are summarized in the table below. The steric bulk imparted by the quaternary carbon centers influences its physical state, boiling point, and solubility.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethylbutanoyl 2,2-dimethylbutanoate | [1] |

| CAS Number | 29138-64-5 | [1][2] |

| Molecular Formula | C₁₂H₂₂O₃ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1] |

| Density | 0.943 g/cm³ | [2] |

| Boiling Point | 253.2 °C at 760 mmHg | [2] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by two strong carbonyl stretching (νC=O) bands characteristic of an acyclic anhydride, typically found in the regions of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. The higher frequency band corresponds to the symmetric C=O stretch, while the lower frequency band is due to the asymmetric stretch. The spectrum will also feature strong C-H stretching vibrations from the numerous methyl and methylene groups between 3000 and 2850 cm⁻¹.[3] The absence of a broad O-H stretching band around 3000 cm⁻¹ would confirm the conversion from the carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. Key signals would include a triplet for the terminal methyl protons (-CH₃), a quartet for the methylene protons (-CH₂-), and a singlet for the gem-dimethyl protons. The integration of these signals would correspond to a 3:2:6 ratio, respectively, for one half of the molecule.

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary carbon, the methylene carbon, the gem-dimethyl carbons, and the terminal methyl carbon. The carbonyl carbon signal would be the most downfield-shifted peak.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 214. Key fragmentation patterns would involve the cleavage of the anhydride bond, leading to the formation of an acylium ion at m/z 99 (C₆H₁₁O⁺). Further fragmentation of the alkyl chains would also be observed.

Synthesis of 2,2-Dimethylbutanoyl 2,2-dimethylbutanoate

The synthesis of symmetric anhydrides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. For 2,2-dimethylbutanoyl 2,2-dimethylbutanoate, a common and effective method involves the dehydration of 2,2-dimethylbutanoic acid.

Synthesis of the Precursor: 2,2-Dimethylbutanoic Acid

The precursor, 2,2-dimethylbutanoic acid, can be synthesized through various methods, including the carbonylation of isoamyl alcohol in the presence of a strong acid catalyst.[4][5] Another common laboratory-scale synthesis involves the use of a Grignard reagent derived from a suitable alkyl halide, followed by carboxylation with carbon dioxide.

Anhydride Formation: A Representative Protocol

While a specific, detailed protocol for the synthesis of 2,2-dimethylbutanoyl 2,2-dimethylbutanoate is not extensively published, a reliable method involves the reaction of the parent carboxylic acid with a dehydrating agent such as thionyl chloride, followed by reaction with another equivalent of the carboxylate salt. A more direct and common laboratory preparation involves the use of a coupling agent. Below is a representative, self-validating protocol for the synthesis of a symmetric anhydride from its corresponding carboxylic acid.

Experimental Protocol: Synthesis of 2,2-Dimethylbutanoyl 2,2-dimethylbutanoate

-

Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,2-dimethylbutanoic acid (2.0 equivalents).

-

Solvent Addition : Add anhydrous dichloromethane as the solvent.

-

Reagent Addition : Cool the solution to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred solution.

-

Reaction Monitoring : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the carboxylic acid starting material via IR spectroscopy (monitoring the disappearance of the broad O-H stretch).

-

Work-up : Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

Purification : The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 2,2-dimethylbutanoyl 2,2-dimethylbutanoate.

Applications in Drug Development and Organic Synthesis

The utility of 2,2-dimethylbutanoyl 2,2-dimethylbutanoate in drug development stems from its nature as a sterically hindered acylating agent. The bulky 2,2-dimethylbutyl groups moderate its reactivity and can impart selectivity in complex molecular settings.

Selective Acylation of Amines and Alcohols

Carboxylic anhydrides are classic reagents for the acylation of nucleophiles such as amines and alcohols to form amides and esters, respectively.[6][7][8] In the context of active pharmaceutical ingredient (API) synthesis, the introduction of an acyl group is a common step. The steric hindrance of 2,2-dimethylbutanoyl 2,2-dimethylbutanoate can be exploited to achieve selective acylation of a less sterically hindered nucleophile in the presence of a more hindered one.

Reaction Mechanism: Acylation of a Primary Amine

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a 2,2-dimethylbutanoate leaving group, which is a stable carboxylate anion. A subsequent proton transfer step yields the final amide product and 2,2-dimethylbutanoic acid as a byproduct.

Role as a Protecting Group Synthon

The 2,2-dimethylbutanoyl group can also be conceptualized as a sterically hindered protecting group for amines and alcohols. Its bulk can shield a particular functional group from unwanted side reactions during a synthetic sequence. The resulting ester or amide can later be cleaved under specific hydrolytic conditions to regenerate the original alcohol or amine.

Application in the Synthesis of Sterically Hindered Amides

The synthesis of amides from sterically hindered amines and carboxylic acids can be challenging using standard coupling reagents due to steric repulsion. In some cases, a highly reactive acylating agent like an anhydride can overcome this barrier. While direct coupling of a hindered amine with 2,2-dimethylbutanoyl 2,2-dimethylbutanoate might still be slow, this reagent serves as a valuable tool for introducing sterically demanding acyl groups onto less hindered nucleophiles, a common motif in modern drug molecules designed to enhance metabolic stability or modulate binding affinity. The formation of sterically hindered amides is a significant area of research in pharmaceutical chemistry.[9][10]

Conclusion

2,2-Dimethylbutanoyl 2,2-dimethylbutanoate is a valuable reagent in organic synthesis, particularly for applications in drug discovery and development. Its defining characteristic is the steric hindrance provided by the 2,2-dimethylbutyl groups, which allows for controlled and selective acylation reactions. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in the design and synthesis of complex, biologically active molecules.

References

- 1. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. infrared spectrum of 2,2-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. CN103819328A - Carbonylation technology of 2,2-dimethylbutyric acid - Google Patents [patents.google.com]

- 5. 2,2-Dimethylbutyric acid synthesis - chemicalbook [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chimia.ch [chimia.ch]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,2-Dimethylbutanoic Anhydride

For the innovative researcher, scientist, and drug development professional, the introduction of novel reagents is both a gateway to discovery and a call for meticulous safety and handling protocols. 2,2-Dimethylbutanoic anhydride, a key building block in various synthetic pathways, is one such reagent that demands a comprehensive understanding of its properties and associated handling requirements. This guide provides an in-depth, technically-grounded framework for its safe utilization in a laboratory setting, moving beyond a simple checklist to explain the causality behind each procedural recommendation.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a thorough understanding of the compound's identity and physical characteristics. This knowledge informs storage, handling, and emergency response procedures.

This compound is identified by the following:

-

IUPAC Name: 2,2-dimethylbutanoyl 2,2-dimethylbutanoate[1]

The known physicochemical properties are summarized in the table below. This data is crucial for anticipating the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| Density | 0.943 g/cm³ | [3] |

| Boiling Point | 253.2 °C at 760 mmHg | [3] |

| Flash Point | 95.7 °C | [3] |

| Vapor Pressure | 0.019 mmHg at 25°C | [3] |

| Refractive Index | 1.436 | [3] |

Section 2: Hazard Assessment and GHS Classification (Anticipated)

While specific GHS classifications for this compound are not widely published, we can infer potential hazards based on the reactivity of the anhydride functional group and data from similar compounds. Acid anhydrides are known to react with water (including moisture in the air and on skin) to form the corresponding carboxylic acids, which can be corrosive and irritating.

Anticipated GHS Hazard Classifications:

-

Skin Corrosion/Irritation: Category 1B or 2. Anhydrides can cause severe skin burns and irritation upon contact.

-

Serious Eye Damage/Eye Irritation: Category 1. Contact with eyes can cause serious, irreversible damage.

-

Acute Toxicity (Oral, Dermal, Inhalation): While specific data is unavailable, it should be handled as a potentially harmful substance via all routes of exposure.

-

Respiratory Sensitization: Some anhydrides are known to be respiratory sensitizers. Therefore, inhalation of vapors or aerosols should be strictly avoided.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent direct contact with the chemical. The following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield must be worn in addition to goggles.[4][5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Neoprene or nitrile gloves are generally recommended for handling organic acids and anhydrides.[4][5] Always inspect gloves for signs of degradation or perforation before use.

-

Lab Coat: A buttoned, knee-length laboratory coat must be worn to protect skin and personal clothing.

-

-

Footwear: Closed-toe shoes are required to protect against accidental spills.[4]

The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow

Section 4: Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and maintaining the integrity of the compound.

Handling

-

Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or allow the substance to come into contact with skin, eyes, or clothing.

-

Moisture Sensitivity: this compound is expected to be sensitive to moisture. Handle under an inert atmosphere (e.g., nitrogen or argon) where appropriate, especially for long-term storage or when used in moisture-sensitive reactions.

-

Static Discharge: Take precautionary measures against static discharge, as the flash point is 95.7°C.[3] Ensure proper grounding of equipment.

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[6][7]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and sources of water/moisture. Anhydrides can react exothermically with these substances.

-

Temperature: Store in a cool, dry place away from direct sunlight and heat sources.

Section 5: Accidental Release and First Aid Measures

Prompt and correct response to spills and exposures is critical.

Spill Response

In the event of a spill, follow this protocol:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: For liquid spills, contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite).[8]

-

Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[8]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

The following decision tree provides a logical flow for spill response:

Caption: Spill Response Decision Tree

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Section 6: Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.

-

Reactivity: Reacts with water to form 2,2-dimethylbutanoic acid. This reaction can be vigorous.

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).

-

Conditions to Avoid: Exposure to moisture, heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, alcohols, and amines.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.[9]

Section 7: Waste Disposal

Proper disposal of this compound and its containers is an essential aspect of laboratory safety and environmental responsibility.

-

Waste Classification: This material should be treated as hazardous waste.

-

Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

-

Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.[8]

References

- 1. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. hsa.ie [hsa.ie]

- 6. beta.lakeland.edu [beta.lakeland.edu]

- 7. fishersci.com [fishersci.com]

- 8. ineos.com [ineos.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 2,2-Dimethylbutanoic Anhydride

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of reagents is a cornerstone of successful process development, chemical synthesis, and formulation in the pharmaceutical and chemical industries. 2,2-Dimethylbutanoic anhydride, a sterically hindered anhydride, presents unique solubility and reactivity characteristics that are critical for its effective application. This guide provides a comprehensive framework for determining the solubility of this compound. It moves beyond a simple recitation of data to offer detailed, field-proven experimental protocols, explaining the scientific rationale behind methodological choices. We will explore both gravimetric and chromatographic techniques, providing step-by-step instructions and visual workflows to ensure reliable and reproducible results in the laboratory. This document is intended to serve as a practical, authoritative resource for scientists seeking to characterize and optimize processes involving this important chemical intermediate.

Introduction: The Significance of this compound

This compound, also known as 2,2-dimethylbutyric anhydride, is a carboxylic anhydride characterized by a quaternary carbon atom adjacent to the carbonyl group.[1] This significant steric hindrance influences its reactivity and physical properties, making it a valuable reagent in specific synthetic applications where controlled acylation is required. It is used in the preparation of various pharmaceutical intermediates, including inhibitors of ATP-sensitive potassium channels.[2]

A thorough understanding of its solubility in various solvent systems is paramount for several reasons:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction are often dictated by the concentration of the reactants in the solution. Poor solubility can lead to sluggish or incomplete reactions.

-

Process Optimization: Knowledge of solubility allows for the selection of appropriate solvents for reaction, extraction, and purification, leading to higher yields and purity.

-

Formulation Development: In drug development, the solubility of intermediates and active pharmaceutical ingredients (APIs) is a critical determinant of bioavailability and the feasibility of different dosage forms.[3][4]

-

Safety and Handling: Proper solvent selection based on solubility data is crucial for safe handling and minimizing exposure risks.

Given the limited availability of consolidated public data on the solubility of this compound, this guide provides the necessary theoretical background and practical methodologies for researchers to determine it empirically.

Theoretical Considerations: Solubility and Reactivity of Anhydrides

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. However, the case of this compound is complicated by its reactivity.

2.1. Polarity and Structure

This compound (C12H22O3) possesses a molecular weight of approximately 214.30 g/mol .[1][5] Its structure contains both nonpolar (the bulky alkyl groups) and polar (the anhydride functional group) regions. This amphiphilic nature suggests it will have some degree of solubility in a range of organic solvents.

2.2. Reactivity with Protic Solvents

A critical consideration for acid anhydrides is their reactivity towards protic solvents, such as water, alcohols, and primary/secondary amines. These solvents can act as nucleophiles, attacking the electrophilic carbonyl carbon of the anhydride.

-

Hydrolysis: In the presence of water, this compound will hydrolyze to form two equivalents of 2,2-Dimethylbutanoic acid.[6][7] This reaction is often slow at room temperature but can be accelerated by heat or catalysts.[8] Therefore, it is inaccurate to speak of its "solubility" in water; rather, it undergoes a chemical reaction.[6][7]

-

Alcoholysis: With alcohols, the anhydride will react to form an ester and a molecule of 2,2-Dimethylbutanoic acid.[8][9] This reaction is fundamental to its use in synthesis but precludes the use of alcohols as simple solvents for solubility determination without considering this reactivity.[10]

This inherent reactivity necessitates different analytical approaches for determining solubility in aprotic (non-reactive) versus protic (reactive) solvents.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing experiments and for safety considerations.

| Property | Value | Source |

| Molecular Formula | C12H22O3 | [1][5][11] |

| Molecular Weight | 214.30 g/mol | [1][5] |

| Density | 0.943 g/cm³ | [11] |

| Boiling Point | 253.2 °C at 760 mmHg | [11] |

| Flash Point | 95.7 °C | [11] |

| CAS Number | 29138-64-5 | [1][11] |

Experimental Determination of Solubility

This section provides two robust, step-by-step protocols for determining the solubility of this compound. The choice of method depends on the nature of the solvent.

4.1. Method 1: Gravimetric Analysis for Aprotic (Non-Reactive) Solvents

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a non-reactive solvent.[4][12][13] It involves creating a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[12][14]

Recommended Aprotic Solvents to Test:

-

Nonpolar: Hexanes, Toluene, Diethyl Ether

-

Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Detailed Protocol: Gravimetric Method

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the chosen aprotic solvent in a sealed vial or flask. An "excess" means enough solid is added so that some remains undissolved after equilibration.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a magnetic stirrer or shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution becomes constant.[12]

-

Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the undissolved solid has fully settled.

-

Sampling: Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry evaporating dish.[12] Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents like DMF, a vacuum oven at a moderate temperature may be required.

-

Drying and Weighing: Once the solvent is removed, dry the evaporating dish containing the residue in an oven at a temperature below the boiling point of the anhydride (e.g., 60-70 °C) until a constant weight is achieved.[4]

-

Calculation:

-

Let W1 = Weight of the empty evaporating dish.

-

Let W2 = Constant weight of the dish with the dry residue.

-

The mass of dissolved anhydride is (W2 - W1).

-

Solubility (in g/L) = (Mass of dissolved anhydride / Volume of aliquot taken).

-

Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility via the gravimetric method.

4.2. Method 2: HPLC Analysis for Protic (Reactive) Solvents

For protic solvents like alcohols, the anhydride will react, making gravimetric analysis unsuitable. A High-Performance Liquid Chromatography (HPLC) method is required to quantify the amount of anhydride that can be dissolved at a specific time point before significant degradation occurs.[15][16] This method relies on creating a calibration curve with standards of known concentration.

Recommended Protic Solvents to Test:

-

Methanol, Ethanol, Isopropanol

Detailed Protocol: HPLC Method

-

HPLC Method Development:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water (with 0.1% formic or phosphoric acid to ensure sharp peaks) is a good starting point.[15]

-

Detector: A UV detector set at a wavelength where the anhydride absorbs (e.g., ~210 nm).[16]

-

Validation: The method must be validated for linearity, accuracy, and precision.

-

-

Preparation of Standards: Prepare a series of standard solutions of this compound in a non-reactive, miscible solvent (e.g., acetonitrile) at known concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/mL).

-